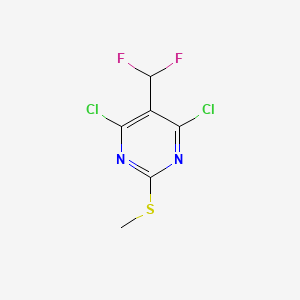
4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine is a chemical compound with the following properties:
IUPAC Name: 4,6-dichloro-5-(difluoromethyl)pyrimidine
Molecular Formula: CHClFN
Molecular Weight: 198.99 g/mol
CAS Number: 1443290-45-6
Physical Properties: Density of approximately 1.6 g/cm³ and boiling point around 234.6°C
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. detailed procedures are proprietary and may vary depending on the manufacturer. Generally, it involves chlorination and fluorination reactions.
Industrial Production: Industrial production methods typically involve large-scale synthesis using specialized equipment. These methods ensure high purity and yield.
Chemical Reactions Analysis
Reactivity: 4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Reagents like strong bases, nucleophiles, and oxidizing agents are used.
Major Products: The major products formed during reactions with this compound depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Pesticide Research: Due to its structural features, it could be relevant in pesticide design.
Materials Science: It might be useful in materials synthesis.
Mechanism of Action
The exact mechanism by which 4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could reveal related pyrimidines or analogs.
Remember that this compound’s applications and properties are continually explored, and scientific advancements may uncover new insights
Properties
Molecular Formula |
C6H4Cl2F2N2S |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H4Cl2F2N2S/c1-13-6-11-3(7)2(5(9)10)4(8)12-6/h5H,1H3 |
InChI Key |
OJILSESBRRDKHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)






![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
